molecular formula C14H21NO3 B11789648 tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate

Cat. No.: B11789648
M. Wt: 251.32 g/mol
InChI Key: DAFLONKDRIESFK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number 1355229-92-3 . It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol . The provided SMILES code is O=C(N1C(C2=COC=C2)CCCC1)OC(C)(C)C, which describes its molecular structure featuring a piperidine ring substituted at the 2-position with a furan-3-yl group and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group . This Boc-protected heterocyclic scaffold combines a furan ring, a common feature in many bioactive molecules and synthetic intermediates, with a piperidine system. As a result, it serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex nitrogen-containing structures. The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, enabling further functionalization. This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-(furan-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-8-5-4-6-12(15)11-7-9-17-10-11/h7,9-10,12H,4-6,8H2,1-3H3

InChI Key

DAFLONKDRIESFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate typically involves the reaction of furan-3-ylamine with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and experimental findings:

Compound Name Substituent Molecular Weight (g/mol) Binding Energy (kcal/mol) Key Features
tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate Furan-3-yl ~265.3 (estimated) N/A Aromatic furan may enhance π-π stacking; moderate polarity
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 1H-tetrazol-5-yl ~281.3 (estimated) -4.5 High binding stability due to tetrazole’s strong hydrogen-bonding capacity
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-chloropyrazin-2-yl 435.00 N/A Chloropyrazine enhances electrophilicity and reactivity in cross-coupling reactions
2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine Alkyl ether chains ~273.4 (estimated) -3.0 Lower binding affinity due to flexible, non-aromatic substituents

Key Observations

Substituent Effects on Binding Affinity :

  • The tetrazole-substituted analog exhibits the strongest binding energy (-4.5 kcal/mol), attributed to the tetrazole’s ability to form multiple hydrogen bonds and act as a bioisostere for carboxylic acids .
  • In contrast, the alkyl ether-substituted compound shows weaker binding (-3.0 kcal/mol), highlighting the importance of aromatic/heterocyclic groups in target engagement .
  • The furan-3-yl group in the target compound may offer intermediate binding via π-π interactions but lacks the hydrogen-bonding proficiency of tetrazole.

Molecular Weight and Reactivity :

  • The chloropyrazine analog (435.00 g/mol) has a higher molecular weight due to its chlorine and pyrazine substituents, which may influence solubility and pharmacokinetics .
  • The target compound’s lower estimated molecular weight (~265.3 g/mol) suggests better bioavailability compared to bulkier analogs.

Synthetic and Analytical Considerations :

  • Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving the three-dimensional configurations of such compounds, which directly impact their biological activity .

Biological Activity

tert-Butyl 2-(furan-3-yl)piperidine-1-carboxylate is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound combines a piperidine ring with a furan moiety, which is known for enhancing biological interactions. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO3C_{13}H_{19}NO_3, with a molecular weight of approximately 237.29 g/mol. The presence of the tert-butyl ester group significantly increases the compound's lipophilicity, influencing both its solubility and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacological contexts:

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific biochemical interactions.

The furan moiety enhances the compound's ability to interact with various biological targets, which is crucial for its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. A comparative analysis with related compounds demonstrates significant differences in biological activity based on structural variations. The following table summarizes key differences among similar compounds:

Compound NameMolecular FormulaKey Differences
tert-butyl 2-(furan-2-yl)pyrrolidine-1-carboxylateC13H19NO3C_{13}H_{19}NO_3Different furan position affecting reactivity
tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylateC14H26N2O2C_{14}H_{26}N_2O_2Contains a piperidine ring instead of pyrrolidine
tert-butyl 3-cyclopropyl-2-[2-(furan-3-yl)acetyl]pyrrolidine-1-carboxylateC18H25NO4C_{18}H_{25}NO_4Features a cyclopropane moiety and an acetyl group

Case Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

Q & A

Basic Question

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., furan substitution at C2 of piperidine) and Boc group integrity .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .
  • X-ray crystallography : SHELX-refined structures provide bond-length/angle data and crystal packing insights. ORTEP-III visualizes thermal ellipsoids .

How can researchers evaluate the biological activity of this compound?

Advanced Question

  • In vitro assays : Enzyme inhibition studies (e.g., kinase assays) with IC50 determination. Fluorescence polarization detects ligand-receptor binding .
  • Biophysical techniques : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic parameters .
  • Cell-based models : Cytotoxicity screening (MTT assay) and functional readouts (e.g., cAMP modulation).

What strategies ensure compound stability during long-term storage?

Basic Question

  • Storage conditions : –20°C under argon in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hygroscopicity .
  • Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., Boc group hydrolysis). Thermogravimetric analysis (TGA) assesses thermal stability .

How should conflicting reactivity data in literature be addressed during experimental design?

Advanced Question

  • Reproducibility checks : Replicate reported procedures with strict adherence to described conditions (e.g., solvent purity, inert atmosphere) .
  • Cross-validation : Use multiple techniques (e.g., NMR, LC-MS) to confirm product identity. Computational DFT calculations predict plausible reaction pathways .

What computational tools are suitable for predicting the interaction of this compound with biological targets?

Advanced Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding poses. Validate with co-crystallized structures if available .
  • Molecular dynamics (MD) : GROMACS simulations assess binding stability over time (e.g., RMSD/RMSF analysis) .
  • QSAR models : Build predictive models using bioactivity data from structurally related piperidines .

How can ecotoxicological data gaps be addressed for this compound?

Basic Question

  • Read-across approaches : Extrapolate from ecotoxicity data of similar tert-butyl piperidine derivatives (e.g., logP, biodegradability) .
  • In silico tools : EPI Suite predicts persistence (PBT/vPvB) and bioaccumulation potential. ECOSAR estimates aquatic toxicity .

What methodologies enable regioselective functionalization of the piperidine ring?

Advanced Question

  • Directing groups : Install temporary groups (e.g., sulfonamides) to steer electrophilic substitution to C2 or C4 positions .
  • Transition-metal catalysis : Pd-mediated C–H activation for late-stage diversification (e.g., Suzuki coupling at the furan ring) .

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